molecular formula C8H9F3N2 B1396104 (R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine CAS No. 1213050-63-5

(R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No. B1396104
M. Wt: 190.17 g/mol
InChI Key: HFANFFHVMQXJOE-RXMQYKEDSA-N
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Description

“®-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “trifluoromethyl” group indicates the presence of a carbon atom bonded to three fluorine atoms. The “®-1-” part of the name suggests that this compound has a chiral center at the first carbon atom in the ethan-1-amine part of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a trifluoromethyl group. The “®-1-” designation indicates that the compound has a specific three-dimensional structure, or chirality, at the first carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the amine group could allow it to form hydrogen bonds .

Scientific Research Applications

Crystal Structure and Interaction Studies

  • 3-Aminobenzoic acid–1,2-bis(4-pyridyl)ethane (1/1) : This study explores the crystal structure of a compound containing pyridyl rings, similar to (R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine. The focus is on the interactions within the crystal structure, including hydrogen bonding and π–π stacking interactions, which are crucial for understanding the molecular arrangement and potential applications (Shen & Lush, 2010).

Asymmetric Synthesis and Catalysis

  • Recyclable C2-symmetric tertiary amine-squaramide organocatalysts : This research discusses the synthesis of chiral tertiary amines, including those with pyridin-2-yl structures. These compounds are used as catalysts in asymmetric synthesis, highlighting their potential in creating stereoselective chemical reactions (Kostenko, Kucherenko, & Zlotin, 2018).

  • Synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines : This paper details the stereospecific introduction of amino groups onto the 2-pyridinylmethyl carbon center. This process is significant for the synthesis of chiral amines, a category to which (R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine belongs (Uenishi et al., 2004).

Metal Complexes and Ligand Behavior

  • Rh(III) complexes with pyridyl triazole ligands : This study investigates Rh(III) complexes involving pyridyl structures. Such complexes have applications in photophysics and emission properties, which can be relevant to (R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine due to its pyridinyl component (Burke et al., 2004).

  • Potential Hemilabile (Imino)pyridine Palladium(II) Complexes : This research focuses on the synthesis of palladium complexes using pyridine ligands, similar to the structure of interest. Such complexes have significance in catalysis, particularly in polymerization reactions (Nyamato, Ojwach, & Akerman, 2015).

Computational Studies and Theoretical Analysis

  • N‐(Pyridin‐2‐yl)thiazol‐2‐amine Tautomerism and Divalent N(I) Character : This computational study investigates the electronic structure and tautomeric behavior of compounds containing pyridin-2-yl groups. Understanding these properties is essential for predicting the reactivity and potential applications of similar compounds (Bhatia, Malkhede, & Bharatam, 2013).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

(1R)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFANFFHVMQXJOE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204010
Record name (αR)-α-Methyl-3-(trifluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

CAS RN

1213050-63-5
Record name (αR)-α-Methyl-3-(trifluoromethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213050-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-3-(trifluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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